molecular formula C17H20N2O2 B13003158 3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide

3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide

Cat. No.: B13003158
M. Wt: 284.35 g/mol
InChI Key: LWKXNJRJGFHPOG-UHFFFAOYSA-N
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Description

3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide is an organic compound with a complex structure. It belongs to the class of benzamides, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-ethoxy-5-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting amine is then reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2-ethoxyphenyl)-2-methylbenzamide
  • 3-Amino-N-(2-methylphenyl)-2-methylbenzamide
  • 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methylbenzamide

Uniqueness

3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

3-amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide

InChI

InChI=1S/C17H20N2O2/c1-4-21-16-9-8-11(2)10-15(16)19-17(20)13-6-5-7-14(18)12(13)3/h5-10H,4,18H2,1-3H3,(H,19,20)

InChI Key

LWKXNJRJGFHPOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C(=CC=C2)N)C

Origin of Product

United States

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